molecular formula C23H21N3O3S B2626923 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1203036-62-7

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2626923
CAS No.: 1203036-62-7
M. Wt: 419.5
InChI Key: FAADFIJBIOKFQR-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea ( 1203036-62-7) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring a wide array of biological activities and is found in compounds investigated for conditions ranging from cancer to central nervous system diseases . This specific urea-based compound is recognized in scientific literature under identifiers such as VU0519835-1 . Structurally, it features a benzothiazole group linked to a dimethoxybenzyl group via a urea bridge, a functional group known for its ability to form hydrogen bonds with biological targets, thereby enhancing binding affinity . Its molecular formula is C₂₃H₂₁N₃O₃S, with an exact mass of 419.13036271 g/mol and a computed XLogP3 of 4.5, indicating moderate lipophilicity . Researchers value this compound for its potential as a multi-target agent. Benzothiazolyl-urea compounds have been studied as dual inhibitors of enzymes implicated in neurodegenerative pathologies, such as Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) . Inhibition of these enzymes represents a promising strategy for diseases like Alzheimer's. Furthermore, structurally similar benzothiazole-phenyl urea analogs have been designed as potent dual inhibitors of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) . Simultaneous targeting of these enzymes can produce synergistic antinociceptive and anti-inflammatory effects in models of pain, without depressing voluntary locomotion, suggesting a potentially favorable side-effect profile compared to standard analgesics . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-19-11-10-15(12-20(19)29-2)14-24-23(27)25-17-7-5-6-16(13-17)22-26-18-8-3-4-9-21(18)30-22/h3-13H,14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADFIJBIOKFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with Phenyl Group: The benzo[d]thiazole derivative is then coupled with a phenyl group, often through a Suzuki or Heck coupling reaction.

    Introduction of Urea Functional Group: The phenyl-benzo[d]thiazole intermediate is reacted with an isocyanate or carbodiimide to introduce the urea functional group.

    Attachment of Dimethoxybenzyl Group: Finally, the dimethoxybenzyl group is introduced through a nucleophilic substitution or similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Neurodegenerative Disorders

Recent studies have highlighted the potential of compounds similar to 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea in treating neurodegenerative diseases. Specifically, derivatives of benzo[d]thiazole have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid beta-binding alcohol dehydrogenase (ABAD), which are implicated in neurodegenerative processes such as Alzheimer's disease. These compounds exhibited nanomolar activity against CK1δ and demonstrated the ability to cross the blood-brain barrier (BBB), suggesting their viability as pharmacological agents for conditions like amyotrophic lateral sclerosis (ALS) and other TDP-43 proteinopathies .

Anti-Cancer Properties

The anti-cancer potential of this compound has been examined through various studies. Compounds with similar structures have shown promising results against several cancer cell lines, including breast and colon cancers. For instance, thiazolidinone derivatives have demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds valuable in developing targeted cancer therapies.

Antioxidant Activity

In addition to their anti-cancer effects, benzo[d]thiazole derivatives have been investigated for their antioxidant properties. Studies have indicated that certain modifications to the molecular structure can enhance antioxidant activity, which is crucial in mitigating oxidative stress-related damage in various diseases . The ability to reduce lipid peroxidation has been documented, suggesting a protective role against cellular damage.

Case Study 1: Neuroprotective Effects

A study focusing on a benzo[d]thiazole derivative demonstrated its neuroprotective effects in a Drosophila model of TDP-43 toxicity. The compound showed significant protective effects against neurodegeneration, supporting its potential as a therapeutic agent for ALS and related disorders. The research indicated that the compound could modulate CK1 activity effectively, which is critical in neuronal health .

Case Study 2: Anti-Cancer Efficacy

Research involving the evaluation of thiazolidinone derivatives against various cancer cell lines revealed that specific structural modifications led to enhanced anti-cancer efficacy. For example, compounds with a hydroxyl group at certain positions exhibited improved cytotoxicity compared to their counterparts without such modifications. This study underscores the importance of structural optimization in developing effective anti-cancer agents .

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison

The target compound shares core structural elements with several urea derivatives documented in the evidence:

  • Benzo[d]thiazole Core: Similar to compounds in (e.g., 11a–11o) and , which incorporate thiazole or benzothiazole groups. The benzo[d]thiazole moiety is known to enhance binding affinity to biological targets, such as kinases or G protein-coupled receptors .
  • Substituent Variations: Aryl Urea Groups: The 3,4-dimethoxybenzyl group distinguishes it from analogs in , which feature halogenated (e.g., 11b: 3,5-dichlorophenyl) or trifluoromethyl-substituted aryl groups (e.g., 11d: 4-trifluoromethylphenyl). Methoxy groups may improve solubility compared to halogens but reduce electrophilicity .

Physicochemical Properties

Key physicochemical parameters of similar compounds are summarized below:

Compound ID Substituents Molecular Weight (ESI-MS [M+H]+) Yield (%) Melting Point (°C)
11a 3-Fluorophenyl 484.2 85.1
11d 4-Trifluoromethylphenyl 534.1 85.3
1f 4-Trifluoromethylphenyl 667.9 70.7 198–200
6a Thiazol-2-yl
Target Compound 3,4-Dimethoxybenzyl ~450–500 (estimated)

Notes:

  • The target compound’s molecular weight is estimated to align with analogs in , though the 3,4-dimethoxybenzyl group may increase polarity compared to halogenated derivatives.
  • High synthetic yields (85–88%) in suggest efficient routes for urea-thiazole hybrids, which could extend to the target compound’s synthesis .

Anticancer Activity ():

Compounds like 6a–6f (benzamido-phenyl-thiazole ureas) demonstrated in vitro anticancer activity against renal (A-498), lung (NCI-H23, A549), and breast (MCF-7, MDA-MB-231) cancer cell lines via MTT assays .

Kinase Inhibition ():

  • highlights thiazole-acrylamide derivatives as CDK7 inhibitors for cancer treatment. The benzo[d]thiazole group in the target compound may similarly target kinase active sites .
  • Urea derivatives like SB705498 () act as TRPV1 antagonists, indicating the pharmacological versatility of urea-thiazole hybrids .

Structural Insights ():

The crystal structure of 1-(1,3-benzothiazol-2-yl)-3-benzoylthio-urea reveals planar benzothiazole and urea moieties, with hydrogen bonding critical for stability. This suggests the target compound’s conformation may optimize interactions with biological targets .

Biological Activity

The compound 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea is a derivative of benzothiazole and urea, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted benzothiazole derivatives with appropriate urea precursors. The general synthetic pathway includes:

  • Formation of Benzothiazole : Benzothiazole derivatives are synthesized through reactions involving aniline and thioketones.
  • Urea Formation : The benzothiazole is then reacted with isocyanates or urea derivatives under controlled conditions to yield the desired urea compound.

Biological Activity Overview

This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities and findings.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated the antibacterial effectiveness of various benzothiazole derivatives, including the target compound, using the disc diffusion method. The results indicated:

CompoundMIC (μg/mL)Inhibition (%)
This compound10085
Standard Drug (Ciprofloxacin)1098

The compound showed moderate activity compared to standard antibiotics, indicating its potential as a lead for further development in antimicrobial therapy .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. A study reported that it inhibited fungal growth at concentrations similar to those effective against bacteria.

Table: Antifungal Efficacy

CompoundFungal StrainMIC (μg/mL)
This compoundCandida albicans50
Standard Drug (Fluconazole)Candida albicans10

The target compound exhibited promising antifungal activity against Candida albicans, suggesting its utility in treating fungal infections .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. The compound has shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated:

Cell LineIC50 (μM)
MCF-715
HeLa20

These findings suggest that the compound can inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The compound can disrupt fungal cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of intrinsic pathways.

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